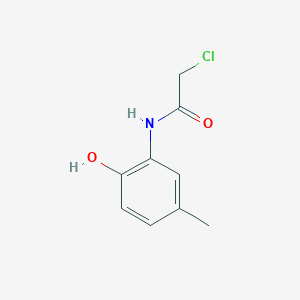

2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide” is a chemical compound with the empirical formula C8H7Cl2NO2 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI key VTOWGURRHAVIBF-UHFFFAOYSA-N . This compound has a molecular weight of 220.05 .Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 220.05 .Scientific Research Applications

Utility in Heterocyclic Synthesis

- Chemical Reactivity and Applications: A review by Gouda et al. (2015) detailed the preparation methods and chemical reactivity of 2-cyano-N-(2-hydroxyethyl) acetamide, highlighting its importance as an intermediate in synthesizing a variety of useful and novel heterocyclic systems. This underscores the compound's utility in the synthesis of complex organic structures, which could have various applications in pharmaceuticals and materials science Gouda et al., 2015.

Role in Advanced Oxidation Processes

- Degradation and Biotoxicity Studies: Qutob et al. (2022) conducted a review on the degradation of acetaminophen by advanced oxidation processes (AOPs), discussing the kinetics, mechanisms, by-products, and biotoxicity of the degradation products. This study could provide insights into the environmental impact of related acetamide derivatives and their potential applications in environmental remediation and water treatment Qutob et al., 2022.

Environmental Impact and Treatment

- Micropollutant Occurrences and Removal Strategies: A study by Vo et al. (2019) focused on acetaminophen as a micropollutant, discussing its occurrences, toxicity, and transformation pathways in various environments such as wastewater, surface water, ground water, and soil/sediments. The study also reviewed removal technologies, emphasizing the importance of tertiary treatment systems in water and wastewater treatment plants for removing toxic metabolites of acetaminophen-related compounds Vo et al., 2019.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various proteins and enzymes, influencing their function and activity .

Biochemical Pathways

Given the structural similarity to other active compounds, it may influence a variety of biochemical pathways, leading to downstream effects on cellular function .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets within the body .

Result of Action

The compound’s interactions with its targets could lead to a variety of cellular responses, depending on the specific targets and the nature of the interactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide . Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets and how stable the compound is in various environments .

Properties

IUPAC Name |

2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-6-2-3-8(12)7(4-6)11-9(13)5-10/h2-4,12H,5H2,1H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXDQDWFSMRZRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![phenyl N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamate](/img/structure/B2416598.png)

![1-(3,4-dimethylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2416601.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide](/img/structure/B2416603.png)

![[1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride](/img/structure/B2416604.png)

![3-{4-[4-(2-carboxyethyl)phenoxy]phenyl}propanoic acid](/img/structure/B2416606.png)

![2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2416611.png)

![(4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/no-structure.png)

![3-[4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2416618.png)